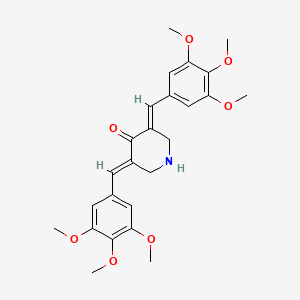![molecular formula C20H21N3O7S B15001911 2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B15001911.png)
2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine-4-sulfonyl group, a phenoxy group, and a benzoxazinyl moiety, making it a unique structure for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoxazinyl intermediate, followed by the introduction of the morpholine-4-sulfonyl group and the phenoxy group. Common reagents used in these reactions include sulfonyl chlorides, phenols, and amines, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: It may be used in the development of biochemical assays or as a probe to study biological pathways.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoxazinyl derivatives and morpholine-4-sulfonyl-containing molecules. Examples include:
- 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE
- 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C20H21N3O7S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
2-(4-morpholin-4-ylsulfonylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C20H21N3O7S/c24-19(21-14-1-6-18-17(11-14)22-20(25)13-30-18)12-29-15-2-4-16(5-3-15)31(26,27)23-7-9-28-10-8-23/h1-6,11H,7-10,12-13H2,(H,21,24)(H,22,25) |
Clé InChI |
HATGCABACCLREJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-5-(hydroxymethyl)-1,2-oxazole-3-carbohydrazide](/img/structure/B15001842.png)
![7-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15001849.png)
![1-(1H-benzimidazol-2-yl)-4-(3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15001857.png)
![3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B15001860.png)
![7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001861.png)

![N-[(5Z)-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-ylidene]-2,1,3-benzoxadiazol-5-amine](/img/structure/B15001884.png)
![N-{2-[({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B15001889.png)
![4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenol](/img/structure/B15001899.png)
![4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide](/img/structure/B15001925.png)
![2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B15001927.png)

![[5-(4-methoxy-3-nitrophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B15001935.png)
